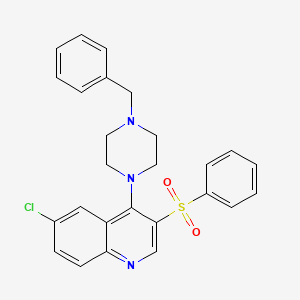

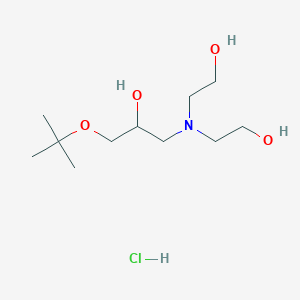

4-(4-Benzylpiperazin-1-yl)-6-chloro-3-(phenylsulfonyl)quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-(4-Benzylpiperazin-1-yl)-6-chloro-3-(phenylsulfonyl)quinoline” is a chemical compound that belongs to the class of quinolines. Quinolines are a group of organic compounds with a benzene ring fused to a pyridine ring . Unfortunately, there is limited information available specifically about this compound .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol .Aplicaciones Científicas De Investigación

Chemical Synthesis and Structural Analysis

- Preparation of Triazolo Quinolines : A study detailed the synthesis of 3-Phenyl[1,2,4]triazolo[4,3-a]pyridines from N′-[α-(1-pyridinio)benzylidene]benzenesulfonohydrazidates, which are related to the chemical structure of interest. This process involves reactions with quinoline, indicating the potential for generating novel quinoline derivatives with specific functional groups (Ito, Kakehi, Matsuno, & Yoshida, 1980).

Biological Activity and Potential Therapeutic Uses

Anticancer Properties : Research on novel quinoline-3-carbaldehyde hydrazones bearing triazole or benzotriazole moieties showed pronounced cancer cell growth inhibitory effects, suggesting the potential therapeutic application of quinoline derivatives in cancer treatment. Some compounds exhibited selective activity against pancreatic and cervical cancer cell lines, highlighting the importance of quinoline structures in developing new anticancer agents (Korcz, Sa̧czewski, Bednarski, & Kornicka, 2018).

Anti-inflammatory and Receptor Binding : A study focused on the design, synthesis, and evaluation of compounds at the human histamine H4 receptor, identifying new lead structures for H4R ligands based on the quinoxaline scaffold. Some compounds demonstrated significant anti-inflammatory properties in vivo, indicating the utility of quinoline derivatives in developing treatments for inflammatory conditions (Smits, Lim, Hanzer, Zuiderveld, Guaita, Adami, Coruzzi, Leurs, & de Esch, 2008).

Fluorescent Probes and Imaging

- Fluorescent Quinoline Derivatives : Research into novel fluorescent probes based on quinoline derivatives has shown that these compounds exhibit significant fluorescence in solution, with potential applications in imaging and sensing technologies. The study highlighted the synthesis and photophysical properties of these compounds, emphasizing their utility in various scientific and technological fields (Bodke, Shankerrao, & Harishkumar, 2013).

Direcciones Futuras

The future directions for research on “4-(4-Benzylpiperazin-1-yl)-6-chloro-3-(phenylsulfonyl)quinoline” could involve further exploration of its synthesis, characterization, and potential applications. Given the antimicrobial activity of similar compounds , it could be interesting to explore its potential use in medical and pharmaceutical applications.

Propiedades

IUPAC Name |

3-(benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-chloroquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24ClN3O2S/c27-21-11-12-24-23(17-21)26(25(18-28-24)33(31,32)22-9-5-2-6-10-22)30-15-13-29(14-16-30)19-20-7-3-1-4-8-20/h1-12,17-18H,13-16,19H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGBDYQFJDBZDFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=C4C=C(C=CC4=NC=C3S(=O)(=O)C5=CC=CC=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Methylpropyl)amino]propan-2-one hydrochloride](/img/structure/B2929477.png)

![N-methyl-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B2929489.png)

![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2929494.png)

![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-methoxybenzamide](/img/structure/B2929496.png)

![N-(2-methylpropyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2929497.png)

![2-{2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenoxy}acetic acid](/img/structure/B2929499.png)